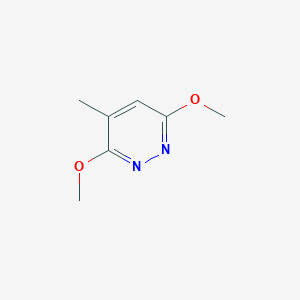

3,6-Dimethoxy-4-methylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

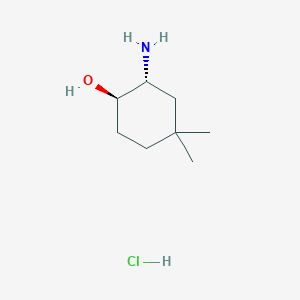

3,6-Dimethoxy-4-methylpyridazine is a chemical compound with the CAS Number: 89943-29-3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is 3,6-dimethoxy-4-methylpyridazine .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3,6-Dimethoxy-4-methylpyridazine, has been a subject of study in the field of organic chemistry . For instance, the synthesis of new energetic materials based on the pyridazine scaffold has been explored . In one study, the desired 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide was synthesized as the first instance .Molecular Structure Analysis

The molecular structure of 3,6-Dimethoxy-4-methylpyridazine can be represented by the InChI code: 1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 . The InChI key for this compound is FODLXNPPUWRDEJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The use of 3,6-pyridazinediones, which includes 3,6-Dimethoxy-4-methylpyridazine, in organic synthesis and chemical biology has been emphasized in recent developments . They have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethoxy-4-methylpyridazine include a molecular weight of 154.17 .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Synthesis of Pyridazine Derivatives: Yanai and Kinoshita (1968) studied the reactions of 3,6-dimethoxy-4-nitropyridazine 1-oxide with various alkyl halides, leading to the creation of several pyridazine derivatives, indicating its utility in synthetic organic chemistry (Yanai & Kinoshita, 1968).

- Formation and Decomposition of Tricyclic Systems: Novák et al. (2006) researched the formation and thermal decomposition of an azo-bridged tricyclic ring system involving 3,6-dimethoxy-4-methylpyridazine. This study suggests its potential role in the study of novel ring systems in chemistry (Novák et al., 2006).

Material Science and Phase Transformations

- Phase Transformations in Cyanurates: Kaftory et al. (2001) investigated phase transformations in cyanurates, including compounds like 4,6-dimethoxy-3-methyldihydrotriazine-2-one, highlighting its relevance in studying material science and crystallography (Kaftory et al., 2001).

Nuclear Magnetic Resonance Studies

- Nuclear Spin-Coupling Constants: Kuroda, Fujiwara, and Matsushita (1985) utilized 3,6-dimethyl-pyridazines for observing nuclear spin-coupling constants, contributing to the field of NMR spectroscopy and the understanding of molecular interactions (Kuroda, Fujiwara, & Matsushita, 1985).

Chemical Reactions and Catalysis

- Amination Reactions: Tondys and Plas (1986) explored the amination of 4-nitropyridazine 1-oxides by liquid ammonia/potassium permanganate, showing its utility in specific amination reactions (Tondys & Plas, 1986).

Biochemical Applications

- Enhancing Hyaluronan Pseudoplasticity: Petta et al. (2016) demonstrated the use of 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholinium chloride for grafting alkyl moieties to hyaluronan. This study has implications for drug delivery and regenerative medicine (Petta et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3,6-dimethoxy-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODLXNPPUWRDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)

![N-Methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]acetamide](/img/structure/B2980954.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2980958.png)

![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)

![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)

![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)

![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)